Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Overview
Description
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H14O4S. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its role in various chemical reactions and its utility in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of tetrahydrofuran-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives.
Oxidation Reactions: It can be oxidized to form more complex sulfonate compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the preparation of biologically active molecules and as a building block in the synthesis of complex natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofuran-3-yl tosylate
- Tetrahydrofuran-3-yl mesylate
- Tetrahydrofuran-3-yl triflate
Uniqueness
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. Compared to other sulfonate esters, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
oxolan-3-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCNXHYRAKUQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550848 | |
Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112052-11-6 | |
Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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